Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate Risedronate Sodium, a nitrogen-containing bisphosphonate, inhibits osteoclast-mediated bone resorption and modulates bone metabolism, used in the treatment of osteoporosis.Risedronate causes a total inhibition of colony formation whereas Etidronate has relatively little effect in calcifying fibroblastic colony-forming unit (CFU-f) cultures of rat bone marrow cells in vitro. Risedronate (1 μM) decreases the formation of colonies displaying osteoblastic characteristics such as alkaline phosphatase expression, collagen accumulation, and calcification. Risedronate (1 nM) and alendronate increases the formation of fibroblastic colonies, suggesting a mild anabolic effect, however, the formation of colonies with osteoblastic properties is not affected.Risedronate (1 mg/kg) significantly increases the volumetric densities of bone (Vb) and osteoblast Vob and decreases Vm more prominently in rats.
Brand Name: Vulcanchem
CAS No.: 115436-72-1
VCID: VC0000858
InChI: InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1
SMILES: C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
Molecular Formula: C7H10NO7P2 • Na
Molecular Weight: 305.09 g/mol

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate

CAS No.: 115436-72-1

APIs

VCID: VC0000858

Molecular Formula: C7H10NO7P2 • Na

Molecular Weight: 305.09 g/mol

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate - 115436-72-1

CAS No. 115436-72-1
Product Name Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate
Molecular Formula C7H10NO7P2 • Na
Molecular Weight 305.09 g/mol
IUPAC Name sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate
Standard InChI InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1
Standard InChIKey DRFDPXKCEWYIAW-UHFFFAOYSA-M
SMILES C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
Canonical SMILES C1=CC(=CN=C1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
Appearance Assay:≥95%A crystalline solid
Description Risedronate Sodium, a nitrogen-containing bisphosphonate, inhibits osteoclast-mediated bone resorption and modulates bone metabolism, used in the treatment of osteoporosis.Risedronate causes a total inhibition of colony formation whereas Etidronate has relatively little effect in calcifying fibroblastic colony-forming unit (CFU-f) cultures of rat bone marrow cells in vitro. Risedronate (1 μM) decreases the formation of colonies displaying osteoblastic characteristics such as alkaline phosphatase expression, collagen accumulation, and calcification. Risedronate (1 nM) and alendronate increases the formation of fibroblastic colonies, suggesting a mild anabolic effect, however, the formation of colonies with osteoblastic properties is not affected.Risedronate (1 mg/kg) significantly increases the volumetric densities of bone (Vb) and osteoblast Vob and decreases Vm more prominently in rats.
Related CAS 105462-24-6 (Parent)
Synonyms 1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate
2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate
2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate
Actonel
Atelvia
Bisphosphonate Risedronate Sodium
risedronate
risedronate sodium
Risedronate Sodium, Bisphosphonate
risedronic acid
risedronic acid, monosodium salt
Sodium, Bisphosphonate Risedronate
PubChem Compound 4194514
Last Modified Nov 11 2021
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